molecular formula C10H8Cl2O2 B1288639 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid CAS No. 1183181-06-7

2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1288639
CAS No.: 1183181-06-7
M. Wt: 231.07 g/mol
InChI Key: IXQKEOPPCOTSSC-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8Cl2O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 3,5-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as 3,5-dichlorophenylacetic acid, using reagents like diazomethane or diiodomethane in the presence of a strong base. The reaction conditions often require an inert atmosphere and low temperatures to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to control reaction parameters more precisely. This allows for higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenyl derivatives .

Scientific Research Applications

2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the dichlorophenyl group contribute to its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • 2-(3,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
  • 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid
  • 2-(3,5-Difluorophenyl)cyclopropane-1-carboxylic acid

Comparison: 2-(3,5-Dichlorophenyl)cyclopropane-1-carboxylic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and biological effects, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-6-1-5(2-7(12)3-6)8-4-9(8)10(13)14/h1-3,8-9H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQKEOPPCOTSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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